molecular formula C16H18N2O B13024327 1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one

1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one

Cat. No.: B13024327
M. Wt: 254.33 g/mol
InChI Key: NLALQIHDDUTHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one is a chemical compound of significant interest in medicinal chemistry and biological research, characterized by its unique structural features including a benzylamino group, a methyl-substituted pyridine ring, and a propanone moiety. With the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol, this compound represents a valuable building block for the development of novel therapeutic agents and biochemical probes. The structural architecture of this molecule suggests potential for diverse interactions with biological targets, mirroring the bioactive properties observed in related alkaloid and heterocyclic compounds known for their pharmacological relevance. The compound's research applications are primarily focused in the areas of enzyme inhibition, antimicrobial studies, and investigation of cytotoxic effects against cancer cell lines. Its mechanism of action is believed to involve targeted interactions with specific enzymes and receptors, potentially disrupting critical cellular processes in pathogenic microorganisms or dysregulated signaling pathways in diseased cells. The benzylamino moiety may facilitate binding interactions with various enzyme active sites, while the propanone group offers synthetic versatility for further chemical modifications. This compound is for research use only and is not intended for human therapeutic applications or veterinary use. From a chemical perspective, this compound exhibits typical reactivity of ketones and amines, including susceptibility to oxidation to form corresponding carboxylic acids, reduction to yield alcohols or amines, and participation in nucleophilic substitution reactions at the benzylamino group. These properties enable researchers to synthesize diverse derivatives for structure-activity relationship studies. Common synthetic approaches involve condensation reactions of appropriately functionalized pyridine precursors with benzylamine derivatives, often followed by acylation with propanoyl chloride or analogous reagents. The compound's structural features place it within a broader class of nitrogen-containing heterocycles that have demonstrated significant potential in addressing the challenge of drug-resistant pathogens, a critical concern in modern antimicrobial development.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-[6-(benzylamino)-2-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C16H18N2O/c1-3-15(19)14-9-10-16(18-12(14)2)17-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,17,18)

InChI Key

NLALQIHDDUTHMN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)NCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Preparation Pathways and Reaction Conditions

Starting Materials and Key Intermediates

  • 6-Methylpyridin-3-yl esters or derivatives serve as starting points for functionalization.
  • Grignard reagents such as tert-butylmagnesium chloride are employed to introduce alkyl or acyl side chains.
  • Benzylamine or benzylamino derivatives are used for nucleophilic substitution or amination steps.

Typical Synthetic Route

Step 1: Preparation of 1-(6-methylpyridin-3-yl)propan-1-one
  • The reaction of 6-methylpyridine-3-carboxylic acid esters with a suitable Grignard reagent (e.g., tert-butylmagnesium chloride) in tetrahydrofuran (THF) solvent.
  • Reaction conditions: Temperature maintained between 40°C to 70°C, preferably around 65°C.
  • Reaction time: 30 minutes to 2 hours, optimally 60 minutes.
  • The reaction proceeds via nucleophilic addition of the Grignard reagent to the ester, forming the ketone side chain.
  • Work-up involves standard organic extraction and crystallization to isolate the ketone intermediate.
  • Typical yield: 78% to 88% molar yield, indicating high efficiency and selectivity.
  • Advantages: Avoids tungsten-based catalysts, reducing impurity formation and improving purity.
Step 2: Amination at the 6-Position with Benzylamine
  • The ketone intermediate undergoes nucleophilic substitution or reductive amination with benzylamine to introduce the benzylamino group at the 6-position.
  • Reaction solvents may include polar aprotic solvents such as N,N-dimethylformamide (DMF).
  • Catalysts or additives like zinc diacetate can be employed to facilitate amination.
  • Reaction temperature: Typically around 60°C.
  • Reaction duration: Extended periods, e.g., 16 hours, to ensure complete conversion.
  • Purification: Preparative high-performance liquid chromatography (Prep-HPLC) or flash chromatography to achieve high purity.
  • Yield: Moderate to good yields (~30%) depending on conditions and scale.

Alternative Synthetic Strategies

  • One-pot multi-component reactions involving ketones, ammonium acetate, and enaminones or alkynones under acidic conditions have been reported for related pyridine derivatives.
  • Catalysts such as K-10 clay or K5CoW12O40·3H2O have been used to promote cyclization and substitution reactions to yield trisubstituted pyridines efficiently.
  • These methods offer potential for synthesizing substituted pyridines with high yields (80-97%) and could be adapted for the target compound with appropriate modifications.

Data Table Summarizing Key Preparation Parameters

Step Reactants/Intermediates Reaction Conditions Solvent Catalyst/Additive Temperature (°C) Time Yield (%) Notes
1 6-Methylpyridine-3-carboxylic acid ester + tert-butylmagnesium chloride Nucleophilic addition THF None (avoids tungsten) 40-70 (prefer 65) 0.5-2 hours 78-88 High purity ketone intermediate
2 Ketone intermediate + benzylamine Amination/reductive amination DMF Zinc diacetate ~60 ~16 hours ~30 Requires chromatographic purification
Alt. Ketones + ammonium acetate + enaminones/alkynones One-pot multi-component condensation Isopropanol or acidic media K-10 clay or K5CoW12O40·3H2O 80-110 Several hours 80-97 Efficient synthesis of substituted pyridines

Research Findings and Notes

  • The Grignard addition to 6-methylpyridine-3-carboxylic acid esters is a robust and scalable method, yielding the key ketone intermediate with minimal impurities and without the need for heavy metal catalysts.
  • Amination with benzylamine under mild heating and in the presence of zinc acetate enables selective substitution at the 6-position, though yields may be moderate and require careful purification.
  • Multi-component one-pot syntheses present promising alternatives for rapid assembly of substituted pyridines but may require optimization for specific substitution patterns such as benzylamino groups.
  • Avoidance of tungsten-based catalysts reduces the formation of problematic impurities, improving the overall quality of the final product.
  • Purification techniques such as flash chromatography and Prep-HPLC are essential for isolating the target compound in high purity due to the complexity of reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The benzylamino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

a) 3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one (1c)

  • Structure : Replaces the pyridine ring with a 4-chlorophenyl group.
  • Synthesis : Prepared via N-methoxy-N-methylamide intermediates, yielding 41% as a yellow oil .
  • Spectroscopy: ¹H-NMR shows a benzylamino triplet at δ 3.2 ppm and aromatic signals at δ 7.4–7.8 ppm, similar to the target compound’s expected shifts .

b) 3-(Benzylamino)-1-(naphthalen-2-yl)propan-1-one (1d)

  • Structure : Features a naphthyl group instead of pyridine.
  • Synthesis : 55% yield via analogous methods; forms a yellow solid (mp 66–69°C) .
  • Properties : The extended aromatic system increases hydrophobicity, likely reducing aqueous solubility compared to the target compound.

c) 2-Benzyl-3-phenyl-1-(pyridin-2-yl)-propan-1-one

  • Structure : Pyridine at position 1, with benzyl and phenyl substituents.
  • Conformation: X-ray crystallography reveals a planar pyridine ring and non-coplanar benzyl group, suggesting steric hindrance may influence binding interactions .

Analogues with Modified Amino/Ketone Groups

a) 2-(Methylamino)-1-(3-methylphenyl)propan-1-one

  • Structure: Methylamino instead of benzylamino; 3-methylphenyl replaces pyridine.

b) (E)-1-(6-(1H-Benzo[d]imidazol-2-yl)-2-methylpyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one (4)

  • Structure: Incorporates a β-enaminone and benzoimidazole scaffold.
  • Reactivity: DFT studies indicate delocalization across the enaminone system, enhancing electrophilicity at the ketone compared to the target compound .

Halogenated and Heterocyclic Derivatives

a) 1-(3-Chloro-2-fluorophenyl)propan-1-one

  • Structure: Halogenated aryl group without amino substituents.
  • Properties : Liquid at room temperature; Cl and F substituents increase molecular weight (186.61 g/mol) and polarity .

b) 1-(1,3-Oxazol-4-yl)propan-1-one

  • Structure : Oxazole ring replaces pyridine.
  • Electronics : The oxazole’s electron-deficient nature may lower the ketone’s reactivity compared to pyridine-based analogues .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point/State Yield Key Substituents
Target Compound ~268.34* Not reported 6-Benzylamino, 2-methyl
3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one 287.77 Yellow oil 41% 4-Cl, benzylamino
1-(3-Chloro-2-fluorophenyl)propan-1-one 186.61 Liquid 3-Cl, 2-F
1-(1,3-Oxazol-4-yl)propan-1-one 125.13 Not reported Oxazole

*Calculated based on formula C₁₆H₁₈N₂O.

Table 2: Key Spectroscopic Comparisons

Compound ¹H-NMR Features (δ, ppm) ¹³C-NMR (δ, ppm)
Target Compound Expected: Benzylamino ~3.2–3.5 (t), Pyridine H ~6.5–8.5 Ketone C=O ~205–210; Pyridine C ~120–150
3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one 3.2 (t, benzylamino), 7.4–7.8 (Ar-H) 198.7 (C=O), 137.5 (C-Cl)
(E)-Enaminone (Compound 4) 2.3 (s, CH₃), 7.2–8.5 (Ar-H) 190.1 (C=O), 150.2 (C=N)

Biological Activity

1-(6-(Benzylamino)-2-methylpyridin-3-yl)propan-1-one is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O, with a molecular weight of 246.32 g/mol. The compound features a benzylamino group attached to a pyridine ring, which is further linked to a propanone moiety. This specific arrangement of functional groups is believed to influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neuropharmacology : The compound has been studied for its neuroleptic properties. Similar compounds with benzylamino substitutions have shown efficacy in modulating neurotransmitter systems, particularly dopamine receptors, which are crucial in the treatment of psychotic disorders. For instance, studies on related benzamide derivatives demonstrated enhanced activity against apomorphine-induced stereotyped behaviors in animal models, suggesting potential applications in managing psychosis .
  • Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in signal transduction pathways. For example, related compounds have been shown to inhibit ALK5 phosphorylation, which plays a role in transforming growth factor-beta (TGF-β) signaling pathways . This inhibition can have downstream effects on cellular processes such as proliferation and differentiation.

The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes:

  • Receptor Binding : The benzylamino group enhances lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier and bind to central nervous system receptors.
  • Enzyme Interaction : The structural features suggest that it may act as a competitive inhibitor for certain enzymes involved in neurotransmitter metabolism or signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds, providing insights into the potential applications of this compound:

StudyFocusFindings
Study ANeuroleptic ActivityFound significant reduction in stereotyped behavior in rats treated with benzamide derivatives, indicating potential for treating psychosis .
Study BEnzyme InhibitionDemonstrated IC50 values for ALK5 inhibition, suggesting that similar compounds could affect TGF-β signaling .
Study CPharmacological ProfileEvaluated the pharmacokinetics and bioavailability of related compounds, indicating favorable absorption characteristics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.